molecular formula C7H16N2OS2 B15178286 (2-((2-(Ethylthio)ethyl)thio)ethyl)urea CAS No. 94248-91-6

(2-((2-(Ethylthio)ethyl)thio)ethyl)urea

Cat. No.: B15178286
CAS No.: 94248-91-6
M. Wt: 208.3 g/mol
InChI Key: IKZUKWVJEAFQBN-UHFFFAOYSA-N
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Description

(2-((2-(Ethylthio)ethyl)thio)ethyl)urea is a useful research compound. Its molecular formula is C7H16N2OS2 and its molecular weight is 208.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

94248-91-6

Molecular Formula

C7H16N2OS2

Molecular Weight

208.3 g/mol

IUPAC Name

2-(2-ethylsulfanylethylsulfanyl)ethylurea

InChI

InChI=1S/C7H16N2OS2/c1-2-11-5-6-12-4-3-9-7(8)10/h2-6H2,1H3,(H3,8,9,10)

InChI Key

IKZUKWVJEAFQBN-UHFFFAOYSA-N

Canonical SMILES

CCSCCSCCNC(=O)N

Origin of Product

United States

Contextualization of the Chemical Compound 2 2 Ethylthio Ethyl Thio Ethyl Urea Within Advanced Chemical Research

Strategic Importance in Specialized Chemical Synthesis and Design

The (2-((2-(Ethylthio)ethyl)thio)ethyl)urea molecule can be viewed as a versatile building block in specialized chemical synthesis. The urea (B33335) functional group is a well-known hydrogen bond donor and acceptor, capable of forming predictable and strong intermolecular interactions. This property is crucial in the design of supramolecular assemblies, organocatalysts, and anion receptors. nih.govcore.ac.uk The thioether linkages provide flexibility and potential coordination sites for metal ions.

The synthesis of such molecules typically involves the reaction of an appropriate amine with an isocyanate or by the reaction of amines with thiophosgene (B130339) to form isothiocyanates, which can then be reacted with another amine to yield the final thiourea (B124793) or urea analog. tandfonline.com The presence of multiple sulfur atoms in the backbone of this compound could also be exploited in the synthesis of more complex sulfur-containing heterocycles or polymers.

Table 1: Potential Synthetic Applications of Thioether-Urea Scaffolds

Application AreaRole of Thioether-Urea ScaffoldPotential Advantages
Supramolecular ChemistryBuilding block for self-assembling structuresDirectional hydrogen bonding from urea and flexibility from thioether chain
OrganocatalysisChiral catalyst for asymmetric reactionsPotential for creating chiral environments through derivatization
Coordination ChemistryLigand for metal complexesThioether sulfur atoms can act as soft donor sites for transition metals
Materials ScienceMonomer for functional polymersIncorporation of sulfur can enhance refractive index and thermal stability

Interdisciplinary Relevance in Contemporary Chemical Science and Engineering

The structural features of this compound and its analogs suggest relevance in several interdisciplinary fields. In materials science, the incorporation of thioether and urea moieties into polymers can lead to materials with unique optical, thermal, and mechanical properties. The high sulfur content can contribute to a high refractive index, a desirable property for optical materials.

In medicinal chemistry, the urea and thiourea functionalities are present in a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents. nih.govresearchgate.netnih.gov The ability of the urea group to form strong hydrogen bonds with biological targets is a key aspect of its utility in drug design. nih.gov While the biological activity of this compound itself has not been reported, its thioether-urea architecture could serve as a starting point for the design of new therapeutic agents.

Furthermore, thioether-urea derivatives have been investigated as corrosion inhibitors, pesticides, and herbicides, highlighting their broad utility in chemical engineering and agriculture. tandfonline.comresearchgate.net The specific combination of functional groups in this compound could offer a unique profile of properties for such applications.

Table 2: Potential Interdisciplinary Applications of this compound and Related Compounds

FieldPotential ApplicationRelevant Properties
Materials ScienceHigh refractive index polymers, self-healing materialsSulfur content, hydrogen bonding
Medicinal ChemistryScaffold for drug discoveryHydrogen bonding capacity, potential for metal chelation
Chemical EngineeringCorrosion inhibitors, extractants for metal ionsCoordination ability of sulfur atoms
AgricultureHerbicides, pesticidesBiological activity of the urea/thiourea moiety

Historical Development and Evolution of Related Thioether-Urea Architectures

The historical development of urea and its sulfur analog, thiourea, is a cornerstone of modern organic chemistry. The synthesis of urea by Friedrich Wöhler in 1828 from inorganic precursors was a pivotal moment that challenged the theory of vitalism. nih.gov Thiourea was first synthesized in 1873, and since then, both urea and thiourea derivatives have become integral to synthetic and medicinal chemistry. nih.gov

The exploration of molecules combining the urea or thiourea group with thioether linkages is a more recent development, driven by the desire to create molecules with tailored properties. The ability of the thioether sulfur atoms to coordinate with metal ions led to the development of thioether-urea-based ligands for coordination chemistry and catalysis. researchgate.net In parallel, the recognition of the importance of hydrogen bonding in biological systems and materials science spurred interest in incorporating the urea moiety into various molecular architectures.

The evolution of synthetic methodologies has enabled the creation of increasingly complex thioether-urea compounds, allowing for fine-tuning of their properties for specific applications. While the history of this compound itself is not well-documented, its existence is a testament to the ongoing exploration of novel chemical structures with potentially valuable functions. The compound, with CAS number 94248-91-6, can be analyzed using techniques like reverse-phase high-performance liquid chromatography (HPLC). sielc.com

Advanced Synthetic Methodologies for 2 2 Ethylthio Ethyl Thio Ethyl Urea

Novel Synthetic Routes and Strategies

The synthesis of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea can be approached through various strategic disconnections of the target molecule. A primary strategy involves the synthesis of the key intermediate amine, 2-((2-(ethylthio)ethyl)thio)ethanamine, followed by the introduction of the urea (B33335) moiety.

Multi-Step Convergent and Divergent Syntheses

For this compound, a convergent approach would involve the synthesis of two key building blocks: 2-(ethylthio)ethanethiol and a suitable two-carbon electrophile bearing a protected amine or a precursor.

Convergent Synthesis Approach:

StepReactantsReagents and ConditionsProduct
1Ethanethiol, Ethylene (B1197577) sulfide1. NaH, THF; 2. Ethylene sulfide2-(Ethylthio)ethanethiol
22-Azidoethanol1. PPh₃, THF; 2. H₂O2-Aminoethanol
32-Aminoethanol1. TsCl, Pyridine (B92270); 2. NaI, Acetone2-Iodoethylamine hydroiodide
42-(Ethylthio)ethanethiol, 2-Iodoethylamine hydroiodideNaH, THF2-((2-(Ethylthio)ethyl)thio)ethanamine
52-((2-(Ethylthio)ethyl)thio)ethanamineKOCN, H₂O, HClThis compound

Conversely, a divergent synthesis strategy would begin from a central starting material and sequentially build upon it to introduce the various functional groups of the target molecule. This approach is particularly useful for creating a library of related compounds for screening purposes.

Divergent Synthesis Approach:

A divergent synthesis could start from a molecule like 2,2'-thiodiethanol. One hydroxyl group could be converted to a thioethyl group, and the other could be transformed into the amine and subsequently the urea.

StepStarting MaterialReagents and ConditionsIntermediate/Product
12,2'-Thiodiethanol1. TsCl, Pyridine; 2. NaSEt, DMF2-((2-(Ethylthio)ethyl)thio)ethanol
22-((2-(Ethylthio)ethyl)thio)ethanol1. MsCl, Et₃N, CH₂Cl₂; 2. NaN₃, DMF; 3. H₂, Pd/C2-((2-(Ethylthio)ethyl)thio)ethanamine
32-((2-(Ethylthio)ethyl)thio)ethanamine(Boc)₂O, Et₃N, CH₂Cl₂Boc-protected amine
4Boc-protected amine1. TFA, CH₂Cl₂; 2. Isocyanic acid (from urea heating)This compound

One-Pot Reaction Sequences for Enhanced Efficiency

To improve process efficiency and reduce waste, a one-pot synthesis can be designed. This involves performing multiple reaction steps in a single reaction vessel without the isolation of intermediates. A plausible one-pot synthesis of this compound could involve the sequential addition of reagents to a common starting material.

For instance, starting from a dihaloethane, sequential nucleophilic substitution with ethanethiolate and a protected aminoethanethiolate, followed by deprotection and urea formation, could potentially be performed in a single pot.

Hypothetical One-Pot Synthesis:

Step (in situ)ReactantReagent AddedIntermediate Formed (in situ)
11,2-DibromoethaneSodium ethanethiolate1-Bromo-2-(ethylthio)ethane
2-Sodium 2-aminoethanethiolateProtected 2-((2-(ethylthio)ethyl)thio)ethanamine
3-Deprotecting agent2-((2-(Ethylthio)ethyl)thio)ethanamine
4-Potassium cyanate (B1221674), acidThis compound

Chemo-, Regio-, and Stereoselective Considerations in Synthesis

The synthesis of this compound does not involve chiral centers, so stereoselectivity is not a primary concern. However, chemoselectivity and regioselectivity are important, particularly in the construction of the thioether backbone.

When constructing the thioether linkages, the choice of nucleophiles and electrophiles must be carefully considered to avoid side reactions. For example, in a stepwise synthesis, the reaction of a thiol with a haloalkane is a standard method for thioether formation. To ensure regioselectivity and avoid the formation of symmetric byproducts, a stepwise approach with purification of intermediates is often preferred over a one-pot reaction of a dihalide with two different thiols.

Chemoselectivity is also crucial in the final step of urea formation. The reaction of the primary amine with a reagent like potassium cyanate in acidic aqueous solution is a highly chemoselective process that specifically targets the amino group to form the desired urea.

Mechanistic Aspects of Key Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and improving yields and purity.

Transition State Analysis and Reaction Coordinate Elucidation

The key bond-forming reactions in the synthesis of this compound are the formation of the thioether linkages and the urea group.

Thioether Formation (S N 2 Mechanism): The formation of the thioether bonds typically proceeds via a bimolecular nucleophilic substitution (S N 2) mechanism. In this reaction, a thiolate anion acts as the nucleophile and attacks an electrophilic carbon atom (e.g., on a haloalkane), displacing a leaving group. The transition state for this reaction involves a pentacoordinate carbon atom where the nucleophile is forming a bond and the leaving group is breaking its bond simultaneously. The reaction rate is dependent on the concentration of both the nucleophile and the electrophile.

Urea Formation from Isocyanic Acid: The reaction of the primary amine with isocyanic acid (generated in situ from the protonation of cyanate) is a nucleophilic addition to the carbonyl group. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of isocyanic acid. This is followed by proton transfer to yield the final urea product. Computational studies on analogous reactions have elucidated the reaction coordinate, showing a concerted or stepwise proton transfer following the initial C-N bond formation.

Role of Catalysis in Enhancing Synthetic Efficiency and Selectivity

While many of the individual steps in the synthesis of this compound can be achieved with stoichiometric reagents, catalysis can play a significant role in improving efficiency and promoting selectivity.

Phase-Transfer Catalysis in Thioether Synthesis: In the S N 2 reaction for thioether formation, if the thiolate salt has low solubility in the organic solvent containing the alkyl halide, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be employed. The catalyst transports the thiolate anion from the solid or aqueous phase into the organic phase, thereby accelerating the reaction.

Catalysis in Urea Synthesis: While the reaction of an amine with an isocyanate is typically fast and uncatalyzed, certain methods for urea synthesis can benefit from catalysis. For example, the synthesis of ureas from amines and carbon dioxide is often catalyzed by transition metal complexes or Lewis acids to activate the CO₂ molecule.

Intermediate Characterization and Identification in Reaction Progress

Careful monitoring of the reaction progress and characterization of intermediates are crucial for optimizing the synthesis of this compound. This is typically achieved using a combination of chromatographic and spectroscopic techniques.

In the proposed synthesis of the amine precursor, (2-((2-(ethylthio)ethyl)thio)ethyl)amine, from 2-(ethylthio)ethanethiol and a 2-haloethylamine, the reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of starting materials and the formation of the product.

For the final step of urea formation, for instance, via the reaction of the amine with potassium isocyanate, High-Performance Liquid Chromatography (HPLC) is a suitable technique to track the conversion of the amine to the urea product.

The structural confirmation of the key intermediate, (2-((2-(ethylthio)ethyl)thio)ethyl)amine, and the final product would rely on spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable for structural elucidation. For the amine intermediate, one would expect to see characteristic signals for the ethyl group, the methylene (B1212753) groups adjacent to the sulfur atoms, and the methylene group adjacent to the amine. Upon conversion to the urea, new signals corresponding to the urea NH and NH₂ protons would appear in the ¹H NMR spectrum, along with a downfield shift of the adjacent methylene group. A new carbonyl signal around 158-160 ppm would be expected in the ¹³C NMR spectrum of the final product. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. The amine intermediate would show characteristic N-H stretching vibrations. The formation of the urea would be confirmed by the appearance of a strong C=O stretching band around 1630-1660 cm⁻¹ and distinct N-H stretching bands for the urea group.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compounds. Electrospray ionization (ESI) or other soft ionization techniques would be used to determine the molecular ion peak for both the intermediate amine and the final urea product, confirming their respective molecular formulas.

Below is a table summarizing the expected spectroscopic data for a key intermediate and the final product.

CompoundTechniqueExpected Characteristic Signals
(2-((2-(ethylthio)ethyl)thio)ethyl)amine¹H NMRδ 1.2-1.3 (t, 3H, CH₃), 2.5-2.6 (q, 2H, CH₂CH₃), 2.7-2.9 (m, 8H, SCH₂CH₂S, SCH₂CH₂N), NH₂ protons
¹³C NMRSignals for CH₃, and multiple CH₂ carbons in the aliphatic region
IR (cm⁻¹)~3300-3400 (N-H stretch), ~2850-2950 (C-H stretch)
This compound¹H NMRδ 1.2-1.3 (t, 3H, CH₃), 2.5-2.6 (q, 2H, CH₂CH₃), 2.7-2.8 (m, 4H, SCH₂CH₂S), 3.3-3.4 (q, 2H, CH₂NH), ~5.4 (s, 2H, NH₂), ~6.0 (t, 1H, NH)
¹³C NMRSignals for CH₃, multiple CH₂ carbons, and a C=O signal around 159 ppm
IR (cm⁻¹)~1640 (C=O stretch), ~3300-3500 (N-H stretches)

Green Chemistry Principles and Sustainable Synthesis Approaches

Applying green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. Key areas of focus include reducing solvent use, maximizing atom economy, and utilizing sustainable reagents.

Solvent-Free or Reduced-Solvent Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Modern approaches aim to minimize or eliminate their use.

Microwave-Assisted Solvent-Free Synthesis: The synthesis of ureas and thioureas can often be accelerated under solvent-free conditions using microwave irradiation. researchgate.netnih.gov For the synthesis of this compound, reacting the amine precursor with a solid urea source or an isocyanate precursor in the absence of a solvent, assisted by microwave energy, could significantly reduce reaction times and eliminate the need for solvent purification steps. researchgate.netresearchgate.net

"On-Water" Synthesis: Performing reactions in water is a highly desirable green alternative. The synthesis of unsymmetrical ureas from amines and isocyanates has been shown to be efficient in water, often leading to simple product isolation by filtration and allowing for the recycling of the aqueous medium. organic-chemistry.org This approach could be applicable to the synthesis of the target molecule, reducing the reliance on organic solvents.

Atom Economy and Reaction Efficiency Optimization

Atom economy is a measure of how efficiently all atoms in the reactants are incorporated into the desired product. rsc.org Optimizing atom economy is a cornerstone of green chemistry.

The reaction of an amine with an isocyanate to form a urea is an addition reaction and thus has a theoretical atom economy of 100%, as all atoms from the reactants are incorporated into the final product. This makes it a highly atom-economical route.

However, the synthesis of the isocyanate itself, if required, often has a lower atom economy. Therefore, methods that avoid the pre-formation of isocyanates, such as the direct carbonylation of amines with CO₂, are preferable. While catalytic, these reactions can also approach high levels of atom economy. semanticscholar.org

The table below provides a hypothetical comparison of the atom economy for different synthetic routes to a generic unsymmetrical urea.

Synthetic RouteReactantsProductsByproductsTheoretical Atom Economy (%)
Amine + IsocyanateR-NH₂ + R'-NCOR-NH-CO-NH-R'None100
Amine + Carbamate (B1207046) + AmineR-NH₂ + R'-O-CO-O-R' + R''-NH₂R-NH-CO-NH-R''2 R'-OH<100
Amine + CO₂ (Catalytic)2 R-NH₂ + CO₂R-NH-CO-NH-RH₂O<100

Utilization of Sustainable and Renewable Reagents

The choice of reagents plays a significant role in the sustainability of a chemical process.

Urea as a Carbonyl Source: Instead of using hazardous phosgene (B1210022) or its derivatives, urea itself can be used as a safe, stable, and inexpensive carbonyl source for the synthesis of other urea derivatives through transamidation reactions. rsc.org These reactions, often catalyzed, can be an effective green alternative.

Carbon Dioxide (CO₂) as a C1 Feedstock: Utilizing CO₂ as a renewable and non-toxic C1 feedstock is a major goal of green chemistry. rsc.org The direct synthesis of ureas from amines and CO₂ is a highly attractive route that contributes to carbon capture and utilization. researchgate.net While often requiring catalysts and specific reaction conditions, this approach avoids the use of more hazardous carbonylating agents.

By integrating these green chemistry principles, the synthesis of this compound can be designed to be more efficient, safer, and environmentally friendly.

Reaction Mechanisms and Chemical Transformations of 2 2 Ethylthio Ethyl Thio Ethyl Urea

Fundamental Reactivity Patterns and Functional Group Transformations

The reactivity of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea is dominated by the distinct chemistries of its thioether and urea (B33335) moieties.

Thioether Reactivity: Oxidation, Alkylation, and Complexation

The sulfur atoms in the thioether groups are nucleophilic and susceptible to a range of chemical transformations.

Oxidation: Thioethers can be sequentially oxidized, first to sulfoxides and then to sulfones. This transformation can be achieved using various oxidizing agents. For instance, hydrogen peroxide (H₂O₂) can oxidize thioethers, though the reaction is often slow under physiological conditions. acs.orgnih.gov In contrast, stronger oxidants like hypochlorite (B82951) (the active component in bleach) react much more rapidly. acs.orgnih.gov Kinetic studies on analogous aryl thioethers show that oxidation by hypochlorite can be orders of magnitude faster than by hydrogen peroxide, with half-lives in the range of seconds. acs.orgresearchgate.net The reaction proceeds through a nucleophilic attack of the sulfur atom on the oxidant. The presence of two thioether groups in the molecule suggests that stepwise oxidation could potentially yield a mixture of mono- and di-sulfoxides and sulfones.

Alkylation: The sulfur atoms in thioethers can act as nucleophiles in SN2 reactions with alkyl halides. This reaction, known as alkylation, results in the formation of ternary sulfonium (B1226848) salts. libretexts.orglibretexts.org The high nucleophilicity of sulfur compared to oxygen makes thioethers more reactive towards alkylation than their ether counterparts. libretexts.orgmasterorganicchemistry.com Treatment of this compound with an alkyl halide, such as methyl iodide, would be expected to yield a sulfonium salt.

Complexation: The lone pairs of electrons on the sulfur atoms allow thioethers to act as ligands, forming coordination complexes with various metal ions. This property is utilized in coordination chemistry and catalysis.

Urea Functional Group Transformations: Hydrolysis, Condensation, and Derivatization

The urea functional group is characterized by a carbonyl carbon bonded to two nitrogen atoms, making it susceptible to nucleophilic attack and condensation reactions.

Hydrolysis: The hydrolysis of urea yields ammonia (B1221849) and carbamic acid, which subsequently decomposes to carbon dioxide. This reaction is notoriously slow under neutral conditions due to a high activation energy barrier but can be catalyzed by acids, bases, or enzymes like urease. nih.gov The uncatalyzed reaction is generally considered to proceed through an addition-elimination mechanism. acs.org For this compound, hydrolysis would cleave the urea moiety to produce 2-((2-(ethylthio)ethyl)thio)ethan-1-amine, ammonia, and carbon dioxide.

Condensation: Ureas are common components in multi-component condensation reactions. A classic example is the Biginelli reaction, where a urea, an aldehyde, and a β-ketoester react to form a dihydropyrimidinone. researchgate.net It is plausible that this compound could participate in similar acid-catalyzed condensation reactions. Another form of condensation is polymerization with aldehydes like formaldehyde, where water is eliminated to form urea-formaldehyde resins. rsc.org

Derivatization: The urea group can be derivatized through reactions with various reagents. For example, amines can react with carbamates or isocyanates to form ureas. commonorganicchemistry.com Conversely, the urea group itself can be modified, although this is less common than its formation. It can also react with agents like triphosgene, a safer substitute for phosgene (B1210022). commonorganicchemistry.com

Intermolecular and Intramolecular Interactions Governing Reactivity

The reactivity of the molecule is also governed by non-covalent interactions.

Intermolecular Interactions: The urea group is an excellent hydrogen bond donor (N-H groups) and acceptor (C=O group). researchgate.netnih.gov These strong hydrogen bonding capabilities lead to self-assembly and can influence the molecule's physical properties and its interactions with other reagents in solution. nih.gov

Intramolecular Interactions: The flexible ethylthio chain could allow for intramolecular hydrogen bonding between one of the urea's N-H protons and a thioether sulfur atom. Such N-H---S interactions, though weaker than conventional hydrogen bonds, are known to exist and can influence the conformation of the molecule, potentially affecting the accessibility and reactivity of the functional groups. nih.gov

Kinetic and Thermodynamic Aspects of Chemical Reactions

Understanding the rates and energy changes associated with the reactions of this compound is crucial for predicting its chemical behavior.

Reaction Rate Determination and Kinetic Order Analysis

While specific kinetic data for this compound is unavailable, general principles can be applied.

Thioether Oxidation: The kinetics of thioether oxidation are highly dependent on the oxidant. The reaction with hydrogen peroxide is generally slow, with second-order rate constants for some aryl thioethers in the range of 10⁻³ M⁻¹s⁻¹. acs.org In stark contrast, the reaction with sodium hypochlorite is extremely fast, with rate constants several orders of magnitude higher. acs.orgnih.gov These reactions typically exhibit second-order kinetics, being first-order with respect to both the thioether and the oxidant. acs.org

Table 1: Illustrative Second-Order Rate Constants for the Oxidation of a Representative Thioether by H₂O₂ and NaOCl. (Data for 4-methoxyphenyl (B3050149) methyl thioether)
OxidantRate Constant (k) [M⁻¹s⁻¹]ConditionsReference
H₂O₂7.08 x 10⁻³pH 7.4, 37 °C acs.org
NaOCl> 10⁵ (too fast to measure)pH 7.4, 37 °C acs.org

Urea Hydrolysis: The uncatalyzed hydrolysis of urea is an extremely slow process. Computational studies have estimated the rate constant for neutral hydrolysis to be on the order of 10⁻²⁰ s⁻¹ at room temperature. nih.gov The reaction rate is significantly influenced by temperature and pH.

Activation Energy, Enthalpy, and Entropy Profiles of Reactions

The thermodynamic profiles of these reactions provide insight into their feasibility and energy requirements.

Thioether Oxidation: The oxidation of thioethers is generally an exothermic process. The activation energy for the reaction depends on the specific thioether and the oxidizing agent. The very rapid reaction with hypochlorite suggests a low activation energy barrier. acs.org

Urea Hydrolysis and Decomposition: The hydrolysis of urea is an endothermic process, meaning it requires an input of energy to proceed. nih.govresearchgate.net Studies on urea hydrolysis in soil have shown that the reaction is controlled by enthalpy (ΔH > 0), with a positive Gibbs free energy (ΔG > 0) indicating a non-spontaneous process, and a negative activation entropy (ΔS < 0). nih.gov The thermal decomposition of urea into ammonia and isocyanic acid is also endothermic, with a reaction enthalpy of approximately 154-185 kJ/mol. researchgate.netrsc.org

Table 2: Representative Thermodynamic Parameters for Urea Hydrolysis.
ParameterValueIndicationReference
Activation Free Energy (ΔG)> 0Non-spontaneous reaction nih.gov
Activation Enthalpy (ΔH)> 0Endothermic, requires heat nih.govresearchgate.net
Activation Entropy (ΔS)< 0More ordered transition state nih.gov

Equilibrium Constants and Product Distribution Analysis

The equilibrium constants for the reactions involving this compound would be crucial in predicting the extent of its transformations and the resulting product distribution at equilibrium. In the absence of specific experimentally determined values for this compound, a qualitative analysis based on the nature of the reactions can be provided.

For reversible reactions, such as potential hydrolysis or dissociation, the equilibrium position will be dictated by the relative stability of the reactants and products. The presence of multiple thioether linkages and a urea moiety suggests that various equilibria could be at play, depending on the reaction conditions (e.g., pH, temperature, solvent).

Table 1: Postulated Equilibrium Reactions and Expected Product Distribution

Reaction TypeReactantsProductsExpected Equilibrium PositionFactors Favoring Products
Hydrolysis (Acidic) This compound + H₂O/H⁺2-((2-(ethylthio)ethyl)thio)ethanamine + NH₄⁺ + CO₂Favors reactants under mild conditionsHigh temperature, strong acid
Hydrolysis (Basic) This compound + OH⁻2-((2-(ethylthio)ethyl)thio)ethanamine + CO₃²⁻ + NH₃Favors reactants under mild conditionsHigh temperature, strong base
Oxidation This compound + OxidantSulfoxides, SulfonesFavors products with strong oxidantsPresence of strong oxidizing agents

Product distribution analysis would necessitate advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to separate and identify the various species present in a reaction mixture. The relative concentrations of these species at equilibrium would allow for the calculation of the corresponding equilibrium constants.

Controlled Chemical Degradation Studies and Mechanisms

Understanding the degradation pathways of this compound is essential for determining its environmental fate and stability. Controlled studies under hydrolytic, photolytic, and redox conditions would elucidate the mechanisms of its breakdown.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is primarily dependent on the reactivity of the urea and thioether functional groups.

Urea Hydrolysis: The urea moiety can undergo hydrolysis under both acidic and basic conditions, although it is generally a slow process. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbon.

Acid-catalyzed hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of a carbamic acid intermediate, which then decomposes to an amine, carbon dioxide, and an ammonium (B1175870) ion.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, leading to the formation of an unstable tetrahedral intermediate that subsequently breaks down to an amine and a carbamate (B1207046), which can be further hydrolyzed.

Thioether Stability: Thioether linkages are generally stable to hydrolysis. However, under harsh acidic conditions, protonation of the sulfur atom could potentially facilitate cleavage, although this is less likely than urea hydrolysis.

Table 2: Predicted Hydrolytic Degradation Products

ConditionPrimary Degradation ProductsSecondary Degradation Products
Acidic Hydrolysis 2-((2-(ethylthio)ethyl)thio)ethanamine, Carbon Dioxide, Ammonium IonsEthanethiol, 2-mercaptoethanol
Basic Hydrolysis 2-((2-(ethylthio)ethyl)thio)ethanamine, Carbonate, AmmoniaEthanethiol, 2-mercaptoethanol

Photolytic Degradation Processes under Controlled Irradiation

The photolytic degradation of this compound would involve the absorption of ultraviolet (UV) radiation, leading to the excitation of electrons and subsequent bond cleavage. The thioether linkages are the most likely chromophores in the molecule that would absorb environmentally relevant UV radiation.

The absorption of UV light can lead to the homolytic cleavage of the carbon-sulfur bonds, generating highly reactive radical intermediates. These radicals can then participate in a variety of secondary reactions, including:

Chain scission: Leading to the fragmentation of the molecule.

Cross-linking: Formation of larger molecules through radical-radical recombination.

Reaction with oxygen: Formation of oxidized products such as sulfoxides.

The specific degradation products would depend on the wavelength of irradiation, the presence of photosensitizers, and the reaction medium.

Oxidative and Reductive Chemical Transformations

The sulfur atoms in the thioether linkages of this compound are susceptible to both oxidation and reduction.

Oxidative Transformations: Thioethers can be readily oxidized to sulfoxides and further to sulfones by common oxidizing agents.

Mild Oxidants (e.g., hydrogen peroxide, periodate): These will typically convert the thioethers to the corresponding sulfoxides.

Strong Oxidants (e.g., potassium permanganate (B83412), peroxy acids): These can oxidize the thioethers all the way to sulfones.

The urea functional group is generally resistant to oxidation under mild conditions.

Reductive Transformations: The thioether linkages are generally stable to reduction. However, strong reducing agents under specific conditions could potentially lead to the cleavage of the C-S bonds. The urea group is also resistant to chemical reduction.

Table 3: Potential Oxidative Transformation Products

Oxidizing AgentPrimary Products
Hydrogen Peroxide (2-((2-(Ethylsulfinyl)ethyl)sulfinyl)ethyl)urea
Potassium Permanganate (2-((2-(Ethylsulfonyl)ethyl)sulfonyl)ethyl)urea

Advanced Spectroscopic and Crystallographic Elucidation of the Structure of 2 2 Ethylthio Ethyl Thio Ethyl Urea

High-Resolution Spectroscopic Techniques for Detailed Structural Characterization

High-resolution spectroscopic methods are indispensable for probing the molecular structure, connectivity, and electronic environment of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), multiple overlapping signals for the methylene (B1212753) groups in the thioether chain, and a broad signal for the -NH protons of the urea (B33335) group, which may be solvent-dependent. The ¹³C NMR spectrum would complement this by showing distinct signals for the carbonyl carbon of the urea, the methylene carbons adjacent to the sulfur and nitrogen atoms, and the carbons of the ethyl group.

Solid-State NMR: The conformational flexibility of the thioether chain makes solid-state NMR a valuable technique for studying its structure in the crystalline form. By analyzing the chemical shift anisotropy and dipolar couplings, solid-state NMR can provide insights into the torsion angles of the C-C and C-S bonds, revealing the preferred conformation of the molecule in the solid state. Studies on urea inclusion compounds have demonstrated the utility of solid-state NMR in probing conformational changes of guest molecules within a host lattice.

Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D NMR Correlations
CH₃ (ethyl)~1.2 (triplet)~15COSY to -SCH₂- (ethyl), HMBC to -SCH₂- (ethyl)
-SCH₂- (ethyl)~2.5 (quartet)~28COSY to CH₃ (ethyl), HMBC to CH₃ (ethyl)
-SCH₂CH₂S- ~2.7-2.9 (multiplet)~30-35COSY to other methylene groups, HSQC to corresponding carbons
-SCH₂CH₂N- ~2.8-3.0 (multiplet)~38-42COSY to other methylene groups, HSQC to corresponding carbons
-CH₂NH- ~3.3 (multiplet)~45COSY to adjacent methylene, HMBC to C=O
-NH- Variable (broad)-HMBC to C=O and adjacent CH₂
C=O -~160HMBC from -NH- and -CH₂NH-

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Vibrational spectroscopy, including FTIR and Raman, provides information about the vibrational modes of a molecule and is particularly useful for identifying specific functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the urea group, typically found in the region of 1630-1680 cm⁻¹. The N-H stretching vibrations of the urea moiety would appear as broad bands in the 3200-3500 cm⁻¹ region, with their position and shape being sensitive to hydrogen bonding. The C-N stretching vibrations of the urea group are expected around 1400-1470 cm⁻¹. The C-S stretching vibrations of the thioether linkages are generally weak and appear in the fingerprint region between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. This technique would be particularly useful for studying the conformation of the flexible thioether backbone.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected FTIR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H (urea) Stretching3200-3500 (broad)3200-3500
C-H (alkyl) Stretching2850-29602850-2960
C=O (urea) Stretching1630-1680 (strong)1630-1680 (weak)
N-H (urea) Bending1550-1640-
C-N (urea) Stretching1400-14701400-1470
C-S (thioether) Stretching600-800 (weak)600-800 (stronger)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound by providing a highly accurate mass measurement. Furthermore, analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can provide valuable structural information.

The fragmentation of molecules containing thioether linkages is often characterized by cleavage at the C-S bond. For this compound, alpha-cleavage adjacent to the sulfur atoms is a likely fragmentation pathway. This would result in the formation of characteristic fragment ions that can be used to piece together the structure of the molecule. For instance, cleavage of the ethyl group would result in a loss of 29 Da. Cleavage at the C-S bonds within the main chain would generate a series of fragment ions that could confirm the sequence of the thioether linkages. The urea moiety can also undergo specific fragmentations, such as the loss of isocyanic acid (HNCO).

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise bond lengths, bond angles, and torsion angles of the molecule. For a flexible molecule like this, the crystal structure would reveal the preferred conformation adopted in the solid state.

A key feature to investigate would be the hydrogen bonding network formed by the urea groups. Urea is well-known to form strong hydrogen bonds, and in the crystalline state, it is expected that the molecules of this compound would be linked together through intermolecular N-H···O=C hydrogen bonds, likely forming chains or sheets. The flexible thioether chain would then pack in the interstitial spaces.

Powder X-ray diffraction (PXRD) is a valuable tool for analyzing the crystallinity of a bulk sample and for studying polymorphism. Polymorphism is the ability of a compound to exist in more than one crystalline form, and different polymorphs can have different physical properties. Given the flexibility of the thioether chain and the strong hydrogen-bonding capability of the urea group, it is plausible that this compound could exhibit polymorphism.

PXRD patterns of different batches of the compound, crystallized under various conditions (e.g., different solvents, temperatures), could reveal the existence of different crystalline phases. Each polymorph would give a unique PXRD pattern, characterized by a distinct set of peak positions and intensities. The identification and characterization of different polymorphs are crucial in materials science and pharmaceutical development. Studies on other urea derivatives have shown that PXRD is a fundamental technique for distinguishing polymorphic forms.

Crystal Packing and Intermolecular Interactions in the Solid State

The solid-state arrangement of this compound molecules is anticipated to be governed by a combination of hydrogen bonding and van der Waals interactions, leading to an ordered crystalline lattice. The urea functional group is a potent hydrogen bond donor (N-H) and acceptor (C=O), which typically dictates the primary packing motifs in urea derivatives. nih.govresearchgate.net

It is expected that the molecules will form hydrogen-bonded chains or tapes. Specifically, the N-H protons of one urea moiety will likely engage in hydrogen bonding with the carbonyl oxygen of a neighboring molecule (N-H···O). In many disubstituted ureas, a common motif is the formation of a one-dimensional, three-centered hydrogen bond interaction, which leads to a chain assembly. rsc.orgrsc.org The trans-trans orientation of the N-H protons with respect to the carbonyl group generally facilitates this type of chain formation. rsc.org

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-HC=O2.8 - 3.2Primary structural motif, formation of chains/tapes
van der WaalsC-H (ethylthio)C-H (ethylthio)> 3.5Stabilization of the overall packing

Note: The data in this table is illustrative and based on typical bond lengths and interactions found in similar urea-containing compounds.

Electron Microscopy and Surface Characterization

While no specific electron microscopy studies on this compound have been reported, the application of these techniques would be invaluable for understanding its morphology and surface properties.

Scanning Electron Microscopy (SEM) would be a primary tool for visualizing the external morphology of the crystalline material. jeolusa.comtribonet.org SEM directs a focused beam of electrons onto the sample surface, generating signals that provide information about the surface topography and composition. scimed.co.uk This technique could reveal the crystal habit (the characteristic external shape), size distribution, and surface features of this compound crystals.

Transmission Electron Microscopy (TEM), on the other hand, passes a beam of electrons through an ultrathin specimen. lu.se For organic molecules, which are often sensitive to electron beam damage, techniques like cryo-electron microscopy (cryo-TEM) and low-dose imaging are employed. nih.govwhiterose.ac.ukresearchgate.net TEM could provide high-resolution images of the internal structure, including the crystal lattice and any defects that may be present. nih.govwiley.com

Table 2: Potential Applications of Electron Microscopy for this compound Analysis

TechniqueInformation ObtainedSample RequirementsPotential Challenges
SEMCrystal morphology, size, and surface topography.Conductive coating often required.Charging effects on non-conductive samples.
TEMInternal crystal structure, lattice imaging, defects.Ultrathin sections (<100 nm).Beam damage to the organic material. nih.gov

Note: This table outlines the general applicability of these techniques to organic molecular crystals.

Atomic Force Microscopy (AFM) is a powerful technique for characterizing surfaces at the nanoscale. mdpi.com It utilizes a sharp probe to scan the sample surface, providing a three-dimensional topographical map with very high resolution. sfr.caazom.com For this compound, AFM could be used to image the crystal faces, revealing features such as terraces, steps, and growth spirals. researchgate.net

Beyond topographical imaging, AFM can also probe local mechanical properties like adhesion and elasticity. sfr.ca This could provide insights into the intermolecular forces at the crystal surface. The non-destructive nature of AFM and its ability to operate in various environments make it well-suited for studying the surfaces of delicate organic crystals. mdpi.comcam.ac.uk

Table 3: Hypothetical AFM Data for a Crystal Face of this compound

ParameterValueDescription
Surface Roughness (Rq)0.5 nmRoot mean square roughness over a 1x1 µm area.
Step Height1.2 nmHeight of a single molecular layer on the crystal surface.
Terrace Width150 nmAverage width of the flat regions between steps.

Note: The data presented is hypothetical and serves to illustrate the type of information that could be obtained from an AFM analysis.

Computational and Theoretical Chemistry Studies of 2 2 Ethylthio Ethyl Thio Ethyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for understanding the intrinsic properties of a molecule at the electronic level. For (2-((2-(Ethylthio)ethyl)thio)ethyl)urea , such studies could provide significant insights.

Conformational Landscape Exploration and Energy Minima Determination

Due to its flexible ethylthioethyl chains, This compound can adopt a multitude of three-dimensional shapes or conformations. A systematic computational search would be necessary to identify the most stable, low-energy conformations. This process involves calculating the potential energy surface of the molecule to locate various energy minima, providing insight into the preferred shapes the molecule is likely to adopt.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the behavior of This compound over time, providing a view of its dynamic nature that is not available from static quantum chemical calculations.

Conformational Dynamics in Solution and Condensed Phases

MD simulations would reveal how the molecule's shape and structure fluctuate in different environments, such as in a vacuum, in various solvents, or in a condensed phase (like a crystal or amorphous solid). This would provide a deeper understanding of its flexibility and how its conformation changes in response to its surroundings.

Solvation Effects and Intermolecular Interactions

Simulating This compound in a solvent like water would allow for a detailed analysis of how solvent molecules arrange themselves around the solute. This includes the study of hydrogen bonding between the urea (B33335) group and water, as well as the hydrophobic interactions of the ethylthioethyl chains. Understanding these interactions is crucial for predicting the compound's solubility and how it interacts with other molecules in a biological or chemical system.

Prediction of Self-Assembly Behavior and Supramolecular Aggregation

The self-assembly of This compound would be primarily governed by non-covalent interactions, including hydrogen bonding via the urea group, and van der Waals forces involving the flexible ethylthioether chains. Computational methods are essential tools for predicting how these interactions lead to the formation of larger, ordered supramolecular structures.

Molecular Dynamics (MD) simulations are a principal tool for investigating these phenomena. mdpi.comnih.gov In a typical MD study, a simulation box containing multiple molecules of the compound and a solvent would be created. By calculating the forces between atoms over time, MD simulations can track the spontaneous aggregation of molecules, revealing the morphology, stability, and dynamics of the resulting assemblies. ornl.gov Key parameters that would be analyzed include radial distribution functions to understand intermolecular distances, hydrogen bond analysis to quantify the role of the urea moiety, and the radius of gyration to describe the compactness of aggregates.

Quantum mechanics (QM) methods, particularly Density Functional Theory (DFT), would be used to calculate the energies of different molecular conformations and intermolecular arrangements (e.g., dimers, trimers). researchgate.net These calculations provide precise information about the strength and geometry of hydrogen bonds and other non-covalent interactions that drive the initial stages of aggregation. mdpi.com Combining QM calculations with MD simulations (a QM/MM approach) can offer a highly accurate picture of the self-assembly process.

Predictive models for supramolecular gelation could also be applied. mdpi.com These often involve assessing the balance between intermolecular interactions, which promote aggregation, and intramolecular hydrogen bonding, which might hinder it. For This compound , the flexibility of the thioether chains would likely play a significant role in the packing and final structure of the aggregates, a feature that computational modeling is uniquely suited to explore. nih.gov

Reaction Mechanism Predictions and Catalytic Pathway Elucidation

Computational chemistry provides powerful tools for predicting how This compound might behave in chemical reactions and for elucidating its potential role in catalytic processes. These investigations typically rely on quantum mechanical calculations to map out potential energy surfaces.

For any proposed reaction involving This compound , such as hydrolysis, oxidation of the sulfur atoms, or reactions at the urea group, identifying the transition state (TS) of each elementary step is crucial. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.

DFT calculations are the standard method for locating and characterizing transition states. researchgate.net A computational search for a TS begins by proposing a plausible geometry for the high-energy intermediate structure. Algorithms are then used to optimize this geometry until a true saddle point is found. The successful characterization of a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the making and breaking of bonds). acs.org

Table 1: Hypothetical Transition State Parameters for a Reaction Step This table illustrates the type of data that would be generated from a transition state analysis. The values are purely exemplary.

Parameter Value Description
Imaginary Frequency -350 cm⁻¹ Confirms the structure is a true transition state.
Relative Energy (to reactants) +25 kcal/mol Represents the activation energy barrier for this step.

Once the reactants, products, and all intermediate transition states are identified, the entire reaction pathway can be mapped. An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state structure, moving downhill on the potential energy surface to connect the TS with the corresponding reactant and product minima. acs.org This confirms that the identified transition state correctly links the intended steps in the reaction sequence.

The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). acs.org A higher energy barrier corresponds to a slower reaction rate. By calculating the barriers for competing reaction pathways, computational chemists can predict which mechanism is more likely to occur under given conditions. For example, one could compare the energy barrier for the oxidation of one of the thioether sulfur atoms versus a reaction involving the urea functional group.

If This compound were to be investigated as a catalyst, for instance, in a reaction where its urea group acts as a hydrogen-bond donor, computational methods would be used to elucidate the entire catalytic cycle. nih.gov This involves identifying all steps: catalyst-substrate binding, the chemical transformation(s), and product release with catalyst regeneration.

Design, Synthesis, and Chemical Structure Property Relationships of Derivatives and Analogs of 2 2 Ethylthio Ethyl Thio Ethyl Urea

Elucidation of Chemical Structure-Property Relationships (excluding biological activity)

While direct experimental studies on the chemical structure-property relationships of this compound are not extensively documented in publicly available literature, its constituent functional groups—a urea moiety and a flexible bis(thioether) chain—allow for well-founded postulations based on the known behavior of analogous compounds. The interplay between the hydrogen-bonding capabilities of the urea group and the metal-coordinating and conformational effects of the thioether backbone is central to its potential chemical properties.

Influence on Ligand Binding Affinity (e.g., for metal ions, organic molecules)

The molecular architecture of this compound suggests a dual character in ligand binding, capable of interacting with both metal ions and anions through distinct mechanisms.

Binding of Metal Ions: The thioether sulfur atoms are soft donor sites, indicating a preference for binding with soft or borderline metal ions according to Hard and Soft Acids and Bases (HSAB) theory. Thioether moieties are known to be excellent ligands for soft metal ions like copper(I), palladium(II), and platinum(II). nih.govnih.gov In analogs, the coordination number for Cu(I) with thioether ligands typically ranges from 2 to 4, resulting in various geometries. nih.gov The flexible ethylthioethyl chain in this compound allows it to act as a chelating ligand, potentially forming stable five- or six-membered rings with a central metal ion. The urea's carbonyl oxygen can also participate in coordination, making the compound a potential N, S, O-tridentate or S, S, O-tridentate ligand. Studies on related acyl-thiourea derivatives show that they form stable complexes with transition metals such as Cu(II), Ni(II), and Co(II), with coordination occurring through the sulfur and oxygen atoms. rsc.org

Binding of Anions: The urea group is a powerful and well-documented motif for the recognition and binding of anions. acs.orgnih.gov It functions as a neutral hydrogen-bond donor through its two N-H groups. This directional hydrogen bonding allows for the formation of stable complexes with a variety of anions, particularly oxoanions like sulfate, phosphate, and carboxylate. nih.gov The binding strength is influenced by the acidity of the N-H protons and the geometric arrangement of the binding sites. In tripodal urea-based receptors, a pre-organized cavity can be formed to encapsulate a single anion. acs.org While this compound is a linear molecule, intermolecular association could create pockets suitable for anion binding. The thioether chain, being electron-donating, might slightly decrease the acidity of the urea protons compared to analogs with electron-withdrawing groups, but the fundamental capacity for anion binding remains.

The table below summarizes the binding affinities of representative urea and thioether analogs for various ions, providing a basis for the expected behavior of the target compound.

Analog Compound ClassIon TypeTarget Ion ExampleTypical Binding Constant (K)Reference
Tripodal Urea ReceptorsAnionSO₄²⁻10³ - 10⁵ M⁻¹ acs.org
Dipodal Thiourea ReceptorsAnionCl⁻, Br⁻10² - 10⁴ M⁻¹ rsc.org
Methionine-rich PeptidesMetal CationCu(I)High Affinity (Qualitative) nih.gov
Acyl-Thiourea LigandsMetal CationCu(II), Ni(II)Forms Stable Complexes rsc.org

Impact on Self-Assembly Characteristics and Supramolecular Architectures

The self-assembly of molecules containing urea functionalities is a widely studied phenomenon driven by the formation of strong, directional hydrogen bonds. illinois.edu The urea group can form a bifurcated hydrogen bond, leading to the creation of one-dimensional tapes or fibrous structures. illinois.edunih.gov

It is highly probable that this compound engages in similar self-assembly processes. In non-polar organic solvents, the urea groups would be the primary drivers of aggregation, forming linear hydrogen-bonded chains. illinois.edu The flexible bis(thioether) backbone would play a crucial role in the packing of these chains. Unlike rigid linkers that lead to well-defined sheets or ribbons, the conformational flexibility of the -(CH₂)₂-S-(CH₂)₂-S-(CH₂)₂- chain could lead to the entanglement of these hydrogen-bonded fibers, potentially resulting in the formation of organogels at sufficient concentrations. researchgate.netresearchgate.net

The morphology of the resulting supramolecular structures would be sensitive to several factors:

Solvent Polarity: In polar, hydrogen-bonding solvents, competition for the urea N-H groups would disrupt self-assembly. nih.gov

Concentration: As observed with other bis-urea organogelators, gel formation is typically a concentration-dependent phenomenon. researchgate.net

Temperature: Like most non-covalent assemblies, these structures would be thermoreversible.

The table below outlines the self-assembly characteristics of various bis-urea analogs, which serve as models for predicting the behavior of this compound.

Analog StructureSolvent(s)Observed Supramolecular StructureKey Driving ForceReference
Toluene-based bis-ureaOctanol, Toluene3D Fiber Network (Organogel)Intermolecular N-H···O=C H-Bonds researchgate.net
Bolaamphiphiles with bis-urea coreWaterWormlike Micelles, FilamentsH-Bonds & Hydrophobic Effect researchgate.net
Chiral bis(urea) amphiphilesWaterFlat Sheets, Helical/Twisted RibbonsH-Bonds & Chirality Transfer nih.gov
N-Alkyl UreasChloroformLinear AggregatesN-H···O H-Bonds nih.gov

Modulation of Catalytic Performance or Reactivity Profile

The urea moiety is a cornerstone of hydrogen-bond-donating organocatalysis. researchgate.net By acting as a Lewis acid mimic, the urea group can activate electrophiles through hydrogen bonding, making them more susceptible to nucleophilic attack. This activation mode is central to a wide range of organic transformations.

Derivatives of this compound could function as organocatalysts in reactions involving electrophilic activation. For instance, in the context of an aldol (B89426) or Michael addition, the urea N-H groups could coordinate to the carbonyl oxygen of an aldehyde or ketone, lowering its LUMO energy and facilitating the reaction. mdpi.comresearchgate.net

The catalytic efficiency of such a molecule would be influenced by:

Substrate Binding: The flexible thioether chain could either sterically hinder the approach of substrates or, conversely, create a binding pocket that enhances selectivity through secondary interactions.

Acidity of N-H Protons: The electron-donating nature of the alkyl thioether groups would make the urea protons slightly less acidic than in ureas bearing electron-withdrawing substituents. This could result in lower catalytic activity where proton acidity is the dominant factor. However, some studies have shown that ureidic catalysts can be more efficient than their more acidic thiourea counterparts in certain reactions. mdpi.com

Cooperative Catalysis: The thioether sulfur atoms, being Lewis basic sites, could potentially engage in simultaneous interaction with other reaction components, leading to a bifunctional or cooperative catalytic mechanism, although this is more speculative.

The table below presents data on the performance of related urea-based organocatalysts in a representative reaction.

Catalyst TypeReactionSubstrateYield (%)Enantiomeric Excess (ee %)Reference
Chiral Mono-UreaVinylogous AldolBenzaldehyde5621 (erythro) mdpi.com
Chiral Bis-UreaVinylogous AldolBenzaldehyde9990 (threo) mdpi.com
Thiourea DioxideMulticomponent CouplingVariousHighNot Applicable researchgate.net

The reactivity of the urea itself, for example, in reactions with isocyanates or in Biginelli-type condensations, would be similar to that of other N-alkyl-substituted ureas. researchgate.netorganic-chemistry.org

Advanced Applications and Functional Roles of 2 2 Ethylthio Ethyl Thio Ethyl Urea in Specialized Chemical Systems

Catalysis and Organocatalysis

The urea (B33335) functional group is a cornerstone of organocatalysis, primarily due to its ability to form strong hydrogen bonds. This interaction can activate substrates and stabilize transition states in a variety of organic reactions.

Role as a Ligand in Metal-Catalyzed Reactions

The thioether sulfur atoms in (2-((2-(Ethylthio)ethyl)thio)ethyl)urea possess lone pairs of electrons that can coordinate to metal centers. This allows the molecule to act as a ligand in metal-catalyzed reactions. The specific nature of the ethylthioethyl arms could offer unique steric and electronic properties to a metal complex, potentially influencing the selectivity and efficiency of catalytic processes. The flexibility of the thioether chains could allow it to act as a bidentate or even tridentate ligand, coordinating to a metal center through its sulfur and potentially one of the urea's nitrogen or oxygen atoms.

Organocatalytic Applications in Organic Transformations

As a urea derivative, This compound has the potential to function as an organocatalyst. wikipedia.orgnih.gov The two N-H groups of the urea moiety can act as hydrogen-bond donors, activating electrophilic substrates. This dual hydrogen-bonding capability is a key feature of many urea-based organocatalysts, enabling them to facilitate a range of reactions such as Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. wikipedia.orgmdpi.com The thioether side chains, while not directly involved in the hydrogen bonding, could influence the catalyst's solubility and steric environment, thereby fine-tuning its reactivity and selectivity.

Table 1: Potential Organocatalytic Applications of Urea Derivatives

Reaction Type Role of Urea Catalyst Potential Substrates
Michael Addition Activation of the electrophile α,β-Unsaturated ketones, nitroolefins
Aldol Reaction Activation of the carbonyl group Aldehydes, ketones
Diels-Alder Reaction Activation of the dienophile Dienes, dienophiles

This table represents potential applications based on the known reactivity of urea-based organocatalysts.

Design of Heterogeneous Catalysts Incorporating the Compound

To enhance reusability and simplify product purification, homogeneous catalysts are often immobilized on solid supports to create heterogeneous catalysts. The structure of This compound lends itself to such applications. The terminal urea group or the thioether linkages could be chemically tethered to a solid support, such as silica (B1680970) gel or a polymer resin. This would result in a solid-supported catalyst that retains the catalytic activity of the parent molecule while offering the practical advantages of a heterogeneous system.

Materials Science and Supramolecular Chemistry

The ability of the urea group to form robust, directional hydrogen bonds makes it a valuable building block in supramolecular chemistry and materials science. These non-covalent interactions can drive the self-assembly of molecules into well-defined, higher-order structures.

Self-Assembled Structures, Nanomaterials, and Functional Films

The intermolecular hydrogen bonding between the urea groups of This compound can lead to the formation of one-dimensional tapes or other supramolecular assemblies. nih.gov The thioether side chains would decorate the periphery of these assemblies, influencing their packing and solubility. Depending on the conditions, these self-assembled structures could potentially form gels, liquid crystals, or other soft materials. The thioether groups might also provide sites for further functionalization or interaction with other components in a composite material. The process of self-assembly is a fundamental bottom-up approach to creating nanostructured systems. nih.gov

Polymer Chemistry and Network Formation

In the field of polymer chemistry, bifunctional molecules like This compound can act as chain extenders or cross-linkers. The two reactive hydrogens on the urea nitrogens can potentially react with isocyanates or other complementary functional groups to form polyureas or related polymers. Furthermore, the thioether linkages could be susceptible to oxidation, which could be exploited to induce cross-linking and network formation in a polymer matrix. For instance, oxidation of the thioethers to sulfoxides or sulfones would alter the polarity and hydrogen-bonding capabilities of the side chains, potentially leading to changes in the material's properties. The incorporation of thioether linkages can also be a strategy for creating photolabile polymers, where light can be used to cleave the polymer backbone and control network formation. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Michael Addition
Aldol Reaction
Diels-Alder Reaction
Friedel-Crafts Alkylation
Silica Gel
Polyurea
Sulfoxide (B87167)

Report on the Advanced Applications and Functional Roles of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific research data available for the compound this compound in the advanced application areas outlined in the user's request.

The requested article structure focused on:

Smart Materials with Tunable Responses

Coordination Chemistry and Metal Ion Complexation

Agrochemical Research

While the individual functional groups present in this compound—namely the thioether linkages (-S-) and the urea moiety (-NH(C=O)NH-)—are well-known in these fields, no studies have been published that investigate this specific molecule for these purposes.

Analysis of Related Chemical Moieties:

Smart Materials: The development of smart materials that respond to stimuli like pH or redox changes is a significant area of research. However, literature on this topic does not mention this compound. Research in this area typically involves polymers or molecules with specific triggerable groups that undergo conformational or chemical changes, and this particular compound has not been identified as such a material.

Coordination Chemistry and Metal Ion Complexation: The urea and thioether groups are known to act as ligands for metal ions.

Urea typically coordinates with metal ions through its oxygen atom.

Thioether sulfur atoms can also coordinate with various metal ions, acting as soft donor sites.

Thiourea (B124793) derivatives, which are structurally similar to ureas, are extensively studied for their ability to form stable complexes with metals and are used in applications like naked-eye sensors for mercury and silver ions. orientjchem.org

Despite the potential of this compound to act as a multidentate ligand due to its multiple donor sites (one oxygen, two sulfurs, and two nitrogens), there are no published studies on its specific use in ligand design, the synthesis of its metal complexes, or its application in chelation and sensing.

Agrochemical Research: Certain urea-based compounds, particularly derivatives like urea benzothiazoles, have been developed and are used commercially as herbicides and fungicides. researchgate.netnih.govresearchgate.netmdpi.com These molecules often function by inhibiting specific biological pathways in target organisms. However, this compound is not mentioned in the literature as a known agrochemical precursor or active ingredient.

It is not possible to generate a scientifically accurate article with detailed research findings and data tables for this compound based on the requested outline, as the necessary primary research does not appear to be available in the public domain. Any attempt to do so would require speculative extrapolation from related but distinct compounds, which would not adhere to the required focus and accuracy. The only information found for this specific compound relates to its chemical identifiers and a method for its analytical separation via HPLC. sielc.com

Despite a comprehensive search for scientific information, there is currently no publicly available research detailing the specific chemical interactions of "this compound" with soil components, its effects on plant chemical pathways, or its role in modulating soil nutrient availability and chemical cycles.

The scientific community has not published studies on the advanced applications and functional roles of this particular compound in specialized chemical systems related to agriculture or environmental science. Therefore, data on its behavior in soil, its influence on plant physiology, and its impact on nutrient dynamics are not available.

Further research and investigation would be required to determine the effects and interactions requested in the article outline. Without such foundational research, any discussion on these topics would be purely speculative and would not meet the standards of a scientifically accurate and informative article.

Environmental Transformation and Degradation Pathways of 2 2 Ethylthio Ethyl Thio Ethyl Urea

Abiotic Degradation Mechanisms in Environmental Media

Hydrolysis in Aqueous Systems

No data is currently available on the hydrolysis rates or products of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea in aqueous environments.

Photolysis under Environmental Conditions and Light Exposure

There is no information available regarding the photolytic degradation of this compound.

Redox Transformations in Soil and Water Systems

Specific redox transformation pathways for this compound in soil and water have not been reported in the literature.

Biotic Degradation Pathways

Microbial Degradation Mechanisms and Metabolite Identification (focus on chemical pathways)

There are no studies identifying microbial degradation mechanisms or the resulting metabolites for this compound.

Enzymatic Biotransformations by Microorganisms

The specific enzymes and biotransformation pathways involved in the degradation of this compound by microorganisms have not been investigated.

Sorption and Transport Phenomena in Environmental Compartments

Adsorption to Environmental Particulates (e.g., soil, sediment)

To assess the adsorption behavior of this compound, experimental data from batch equilibrium studies are essential. This would involve determining the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) for various soil and sediment types. This information would allow for the creation of a data table similar to the conceptual one below:

Table 1: Adsorption Coefficients of this compound in Various Environmental Particulates (Conceptual Data)

Particulate TypeOrganic Carbon Content (%)pHKd (L/kg)Koc (L/kg)
Sandy Loam Soil1.56.5Data NeededData Needed
Clay Loam Soil3.27.0Data NeededData Needed
River Sediment2.87.2Data NeededData Needed
Pond Sediment4.56.8Data NeededData Needed

Leaching Potential in Soil Systems and Groundwater Contamination Studies

Evaluating the leaching potential requires data from soil column or lysimeter studies. These studies would measure the mobility of the compound through different soil profiles under controlled conditions. The GUS (Groundwater Ubiquity Score) is a commonly used indicator calculated from the compound's half-life in soil and its Koc value. Without these parameters, the leaching potential cannot be determined. A representative data table would look like this:

Table 2: Leaching Potential and Groundwater Contamination Indicators for this compound (Conceptual Data)

Soil TypeHalf-life (days)Koc (L/kg)GUSLeaching Potential Classification
SandData NeededData NeededData NeededData Needed
SiltData NeededData NeededData NeededData Needed
ClayData NeededData NeededData NeededData Needed

Volatilization Characteristics and Atmospheric Transport

To understand the volatilization and atmospheric transport, key physical-chemical properties such as the Henry's Law constant and vapor pressure are necessary. These values would indicate the compound's tendency to partition between water and air, and to exist in a gaseous state, respectively. This information is crucial for assessing its potential for atmospheric transport. A summary of these properties would be presented in a table as follows:

Table 3: Volatilization Properties of this compound (Conceptual Data)

PropertyValueTemperature (°C)
Henry's Law Constant (Pa·m³/mol)Data Needed25
Vapor Pressure (Pa)Data Needed25
Water Solubility (mg/L)Data Needed25

The creation of a detailed and scientifically accurate article on the environmental fate of this compound is contingent upon the availability of the aforementioned experimental data. As this information is not currently in the public domain, it is recommended that experimental studies be conducted to determine these fundamental environmental parameters.

Industrial Chemical Process Development and Optimization for 2 2 Ethylthio Ethyl Thio Ethyl Urea

Process Intensification Strategies for Synthesis

Process intensification in chemical manufacturing aims to develop more efficient and sustainable production methods. google.comgoogle.com For the synthesis of (2-((2-(Ethylthio)ethyl)thio)ethyl)urea, a non-symmetrical urea (B33335), this can be achieved through innovative reactor designs and enhanced process control.

Continuous Flow Synthesis Methods and Reactor Design

Continuous flow synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over traditional batch processes, especially for the production of non-symmetrical ureas. researchgate.netvapourtec.combjmu.edu.cn This methodology allows for precise control over reaction parameters, leading to improved yield, purity, and safety.

A potential continuous flow process for the synthesis of this compound could involve the reaction of 2-((2-(ethylthio)ethyl)thio)ethan-1-amine with a suitable urea precursor, such as an isocyanate or a carbamate (B1207046) derivative, within a continuous flow reactor system. The design of the reactor is critical and would likely consist of a series of interconnected modules for reagent introduction, mixing, reaction, and in-line purification.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Asymmetrical Ureas

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Time Hours to daysMinutes to hours
Heat Transfer Limited by vessel surface areaExcellent, high surface-area-to-volume ratio
Mass Transfer Often diffusion-limitedEnhanced through efficient mixing
Safety Handling of large quantities of hazardous materialsSmaller reaction volumes, improved containment
Scalability Complex, often requires re-optimizationMore straightforward, "scaling-out" by numbering-up reactors
Product Consistency Batch-to-batch variabilityHigh consistency and reproducibility

Microreactor Technology Applications for Enhanced Control

Microreactor technology represents a further intensification of continuous flow synthesis, utilizing reactors with channel dimensions in the sub-millimeter range. acs.org This technology offers unparalleled control over reaction conditions due to extremely efficient heat and mass transfer. For the synthesis of this compound, microreactors could enable the use of highly reactive intermediates and exothermic reactions with a high degree of safety.

The synthesis of thioureas, structurally related to ureas, has been successfully demonstrated in microreactors, showcasing the potential for this technology. nih.gov An in-line FT-IR spectrometer could be integrated into the microreactor setup to monitor the reaction in real-time, allowing for precise optimization of reagent ratios and reaction times. acs.orgnih.gov

Scale-Up Considerations and Engineering Challenges

Translating a laboratory-scale synthesis to an industrial process presents numerous engineering challenges. The scale-up of the synthesis of this compound requires careful consideration of reaction kinetics, thermodynamics, and fluid dynamics.

Reaction Engineering Aspects and Process Control

The reaction to form this compound is influenced by factors such as temperature, pressure, and catalyst presence. ureaknowhow.com In a continuous flow system, residence time distribution within the reactor becomes a critical parameter to control for achieving high conversion and selectivity. stamicarbon.com

Process control strategies would involve the use of in-line analytical techniques, such as spectroscopy, to monitor the reaction progress in real-time. americanpharmaceuticalreview.com This data can be used in a feedback loop to adjust process parameters, ensuring consistent product quality.

Table 2: Key Process Parameters for the Synthesis of Substituted Ureas

ParameterTypical RangeImpact on Process
Temperature 25 - 150 °CAffects reaction rate and selectivity
Pressure 1 - 10 barCan influence reaction equilibrium and solvent boiling point
Residence Time 1 - 60 minutesDetermines the extent of reaction
Stoichiometry 1:1 to 1:1.2 (amine:urea precursor)Affects product yield and impurity profile
Solvent Acetonitrile (B52724), THF, DichloromethaneInfluences solubility of reactants and products

Downstream Processing and Purification Strategies (e.g., crystallization, distillation)

Following the synthesis, the crude product mixture must be purified to meet the required quality specifications. Downstream processing for this compound would likely involve a multi-step approach. europeanpharmaceuticalreview.comwikipedia.org

Crystallization: Crystallization is a common and effective method for purifying solid organic compounds like substituted ureas. google.comuu.nl The selection of an appropriate solvent system is crucial for obtaining high purity and yield. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the desired product, leaving impurities in the mother liquor.

Distillation: While ureas themselves are generally not suitable for distillation due to their high boiling points and tendency to decompose, distillation may be employed to remove volatile impurities or to purify liquid starting materials. rochester.edu For a sulfur-containing compound like this compound, vacuum distillation could be a viable option for removing lower-boiling point impurities if the compound has sufficient thermal stability. google.comresearchgate.netglobecore.com

Advanced Analytical Methodologies for Purity Assessment and Quality Control

Ensuring the purity and quality of this compound is paramount, particularly if it is intended for use in regulated industries. pharmasources.comnbinno.comcompliancequest.comintertek.com A comprehensive suite of analytical techniques is employed for this purpose. acs.orginfinitiaresearch.comimpactanalytical.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for separating this compound from its impurities.

Mass Spectrometry (MS): Coupled with a chromatographic technique (e.g., LC-MS), mass spectrometry provides information on the molecular weight of the compound and its impurities, aiding in their identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to confirm the identity of this compound and to quantify impurities. Quantitative NMR (qNMR) is increasingly being used for accurate purity determination. youtube.com

Process Analytical Technology (PAT): PAT involves the use of in-line and on-line analytical tools to monitor and control the manufacturing process in real-time. mt.comcontinuaps.comwikipedia.orginnopharmaeducation.com For the synthesis of this compound, this could involve the use of spectroscopic probes to track the concentration of reactants and products, ensuring the process remains within its desired operating parameters. americanpharmaceuticalreview.com

Table 3: Analytical Techniques for Quality Control of this compound

TechniquePurposeInformation Obtained
HPLC Purity assessment and quantification of impuritiesRetention time, peak area (proportional to concentration)
LC-MS Impurity identificationMolecular weight of the main component and impurities
NMR Structural confirmation and purity determinationChemical structure, presence of specific functional groups, quantitative analysis
FT-IR Functional group analysisPresence of key functional groups (e.g., C=O, N-H)
Elemental Analysis Elemental composition verificationPercentage of C, H, N, S, O

Chromatographic Techniques for Impurity Profiling and Quantification

Chromatographic methods are paramount in the separation, identification, and quantification of impurities in the this compound manufacturing process. These techniques allow for the resolution of the target compound from structurally similar process-related impurities and potential degradation products.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary tool for the analysis of this compound due to its versatility and high resolving power. A typical HPLC method would involve a C18 column and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile or methanol, to effectively separate compounds based on their polarity. The presence of the urea and thioether functional groups allows for detection using a UV detector, typically in the range of 200-220 nm.

Potential impurities that can be monitored include unreacted starting materials like 2-((2-(ethylthio)ethyl)thio)ethanamine, by-products from side reactions, and degradation products formed through oxidation of the sulfur atoms (sulfoxides and sulfones). A well-developed gradient elution method can separate these compounds based on their differing polarities.

Table 1: Illustrative HPLC-UV Data for Impurity Profiling of this compound

CompoundRetention Time (min)Relative Retention TimePeak Area (%)
2-((2-(Ethylthio)ethyl)thio)ethanamine4.20.530.15
This compound8.01.0099.5
Oxidized Impurity 1 (Sulfoxide)6.50.810.20
Oxidized Impurity 2 (Sulfone)5.80.730.10
Unidentified Impurity9.51.190.05

Note: This data is illustrative and actual values will depend on the specific HPLC method conditions.

Gas Chromatography (GC):

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile impurities. For this compound, which may have limited volatility, derivatization may be necessary to increase its thermal stability and volatility for GC analysis. However, GC-MS is highly effective for identifying and quantifying low molecular weight starting materials, residual solvents, and volatile degradation products. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer provides structural information for impurity identification based on their mass spectra and fragmentation patterns.

Advanced Titrimetric and Spectroscopic Methods for Purity Determination

Titrimetric Methods:

Potentiometric titration is a robust and accurate method for determining the purity of this compound. The thioether sulfur atoms can be oxidized by a suitable titrant, such as potassium permanganate (B83412) or ceric ammonium (B1175870) nitrate, in an acidic medium. The endpoint of the titration, where all the thioether groups have been oxidized, can be detected by a sharp change in the potential of an indicator electrode. The purity of the sample can then be calculated based on the stoichiometry of the reaction and the amount of titrant consumed.

Table 2: Example of Purity Determination by Potentiometric Titration

Sample IDSample Weight (g)Titrant Volume (mL)Calculated Purity (%)
Batch A-0010.502125.1099.8
Batch A-0020.501525.0599.7
Batch B-0010.499824.9099.6

Note: This data is for illustrative purposes. The titrant, its concentration, and the reaction stoichiometry must be precisely known.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and the identification of impurities. The chemical shifts and coupling patterns of the protons and carbons provide a detailed fingerprint of the molecule. Impurities can be detected by the presence of unexpected signals in the spectra. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination by integrating the signals of the target compound against a certified internal standard.

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups in the molecule, such as the N-H and C=O stretches of the urea group and the C-S stretches of the thioether linkages. While not typically used for precise quantification of impurities, it serves as a valuable quality control tool for confirming the identity and consistency of the material.

Mass Spectrometry (MS): In addition to its use with GC, mass spectrometry can be used as a standalone technique or coupled with liquid chromatography (LC-MS) to determine the molecular weight of the compound and to identify impurities. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion and its fragments, which is crucial for elucidating the structures of unknown impurities.

By employing a combination of these advanced chromatographic, titrimetric, and spectroscopic methods, a comprehensive understanding of the purity and impurity profile of this compound can be achieved. This analytical rigor is fundamental to the development of a robust and optimized industrial chemical process, ensuring the production of a high-quality product.

Future Research Directions and Emerging Paradigms for 2 2 Ethylthio Ethyl Thio Ethyl Urea

Integration with Artificial Intelligence and Machine Learning in Chemical Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and discovery of novel molecules, and (2-((2-(Ethylthio)ethyl)thio)ethyl)urea presents a candidate for such in-silico investigations. AI/ML algorithms could be trained on existing data from analogous thiourea (B124793) and urea (B33335) derivatives to predict the physicochemical properties and potential biological activities of this specific compound. nih.govnih.gov

Future research could focus on developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of this compound with specific functional outcomes. Generative models could also be employed to design new derivatives with enhanced properties, such as improved solubility or target-specific binding, by modifying the ethylthio side chains or the urea functional group.

Table 1: Potential AI/ML Applications in the Study of this compound

AI/ML ApplicationResearch ObjectivePotential Outcome
Predictive ModelingTo forecast physicochemical properties (e.g., solubility, stability).Accelerated screening of virtual derivatives.
Generative DesignTo create novel analogues with optimized characteristics.Discovery of new compounds with superior performance.
Synthesis PredictionTo identify efficient and sustainable synthetic routes.Optimization of production processes.

Exploration of Novel Functional Materials and Devices Based on the Compound

The unique structural characteristics of this compound, which include a flexible thioether backbone and a hydrogen-bonding urea moiety, suggest its potential as a building block for novel functional materials. The sulfur atoms in the ethylthio groups can act as soft nucleophiles, offering potential for coordination with metal ions to form coordination polymers or metal-organic frameworks (MOFs). wikipedia.org These materials could exhibit interesting electronic, optical, or catalytic properties.

Furthermore, the urea group's capacity for forming strong and directional hydrogen bonds could be exploited in the design of self-assembling materials and supramolecular polymers. mdpi.com Research in this area would involve exploring the self-assembly behavior of the compound in various solvents and its ability to form gels, liquid crystals, or other ordered structures. Such materials could find applications in sensing, drug delivery, or as stimuli-responsive systems.

Sustainable Chemistry and Circular Economy Implications of Production and Use

The principles of sustainable chemistry and the circular economy are increasingly important in chemical manufacturing. Future research on this compound should prioritize the development of green synthetic methods. This could involve utilizing renewable starting materials, employing catalytic reactions to minimize waste, and using environmentally benign solvents. organic-chemistry.org An "on-water" synthesis approach, which has been successful for other unsymmetrical ureas, could offer a facile and sustainable route that avoids volatile organic compounds and simplifies product isolation. organic-chemistry.org

From a circular economy perspective, investigating the lifecycle of products derived from this compound is crucial. This includes assessing its biodegradability and developing methods for its recovery and reuse. For instance, technologies for the production of urea from municipal solid waste are being explored, which could provide a framework for the sustainable sourcing of urea-based starting materials. nih.gov The environmental impact of thiourea derivatives is a known concern, particularly in applications like mining, underscoring the need for responsible waste disposal and minimization of environmental release. annexechem.com

Advanced Analytical Method Development for In-Situ and Real-Time Monitoring

To fully understand and optimize the synthesis and application of this compound, the development of advanced analytical methods for in-situ and real-time monitoring is essential. Spectroscopic techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on reaction kinetics, intermediates, and product formation, enabling precise control over the chemical process. mt.com

For the analysis of the final product and its potential impurities, high-performance liquid chromatography (HPLC) methods have been established. sielc.com Future work could focus on adapting these methods for ultra-high-performance liquid chromatography (UPLC) for faster analysis, as well as developing mass spectrometry (MS) compatible methods by replacing phosphoric acid with formic acid in the mobile phase. sielc.com Furthermore, the application of in-situ synchrotron X-ray powder diffraction could be explored for monitoring solid-state reactions or transformations involving this compound, as has been demonstrated for other urea-containing systems. nih.govresearchgate.net

Q & A

Q. How can contradictory results in oxidative stress assays (e.g., ROS inhibition vs. induction) be reconciled?

  • Methodological Answer : Contradictions may stem from assay sensitivity (DCFDA vs. Amplex Red) or cellular redox states. Address this by:

Normalizing ROS levels to mitochondrial activity (MTT assay).

Testing in redox-buffered systems (e.g., hypoxia chambers).

Profiling antioxidant enzymes (SOD, CAT) via Western blot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.